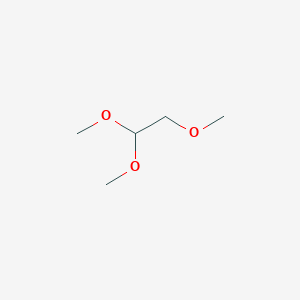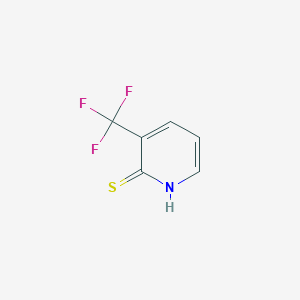
1,1,2-三甲氧基乙烷
描述
1,1,2-Trimethoxyethane, also known as Methoxyacetaldehyde dimethyl acetal, is an organic compound with the molecular formula C5H12O3 . It has a molecular weight of 120.1470 .
Synthesis Analysis
One of the methods to synthesize 1,1,2-Trimethoxyethane is through a one-pot efficient transformation of glucose via epimerization, retro-aldol condensation (RAC), acetalization, and etherification processes over W-Beta catalysts in the methanol phase . Another method involves a Williamson ether synthesis, using sodium methoxide in methanol .
Molecular Structure Analysis
The molecular structure of 1,1,2-Trimethoxyethane can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
1,1,2-Trimethoxyethane has a density of 0.9±0.1 g/cm3, a boiling point of 132.1±0.0 °C at 760 mmHg, and a vapor pressure of 11.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.4±3.0 kJ/mol and a flash point of 23.3±0.0 °C . The index of refraction is 1.382 .
科学研究应用
Efficient One-Pot Tandem Catalysis of Glucose
One of the significant applications of 1,1,2-Trimethoxyethane is in the efficient one-pot tandem catalysis of glucose . This process involves the transformation of glucose into 1,1,2-trimethoxyethane via epimerization, retro-aldol condensation (RAC), acetalization, and etherification processes over W-Beta catalysts in the methanol phase . This process led to a high 1,1,2-trimethoxyethane (C 5 H 12 O 3) yield of 54.2% at 200 °C, 4.0 MPa N 2, and 4.0 h .
Synthesis of cis-and trans-1, 2-dimethoxyethylene
1,1,2-Trimethoxyethane is used in the synthesis of cis-and trans-1, 2-dimethoxyethylene by thermal demethanolization. This process involves the removal of a methanol group from 1,1,2-trimethoxyethane to produce the dimethoxyethylene compounds.
安全和危害
1,1,2-Trimethoxyethane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may damage fertility . In case of fire, use CO2, dry chemical, or foam to extinguish . If it comes in contact with skin or eyes, rinse cautiously with water for several minutes .
未来方向
作用机制
Target of Action
1,1,2-Trimethoxyethane is a chemical compound with the formula C5H12O3
Biochemical Pathways
1,1,2-Trimethoxyethane has been used in the efficient one-pot tandem catalysis of glucose . The process involves epimerization, retro-aldol condensation (RAC), acetalization, and etherification processes over W-Beta catalysts in the methanol phase . The medium Lewis acid arising from the framework W5+ facilitated the glucose epimerization and RAC reaction while effectively inhibiting the glucose isomerization into fructose . Meanwhile, the weak Brønsted acid derived from the residual silanol nests served as the active site for the etherification .
属性
IUPAC Name |
1,1,2-trimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-6-4-5(7-2)8-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOZNCVZPFIXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179073 | |
| Record name | 1,1,2-Trimethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trimethoxyethane | |
CAS RN |
24332-20-5 | |
| Record name | 1,1,2-Trimethoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24332-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trimethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2-Trimethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-trimethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2-TRIMETHOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682PCN62W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,1,2-Trimethoxyethane synthesized?
A1: 1,1,2-Trimethoxyethane can be synthesized through a two-step process []. First, 1-bromo-2,2-dimethoxyethane is produced by adding bromine to a solution of vinyl acetate and methanol. This product then undergoes a Williamson ether synthesis with sodium methoxide in methanol to yield 1,1,2-Trimethoxyethane [].
Q2: Why is 1,1,2-Trimethoxyethane considered a suitable substrate for elimination reactions?
A2: The presence of three methoxy groups, which are considered poor leaving groups, makes 1,1,2-Trimethoxyethane a desirable substrate for studying elimination reactions [].
Q3: What are the products formed during the potassium tert-butoxide initiated elimination of 1,1,2-Trimethoxyethane?
A3: When potassium tert-butoxide is used to initiate the elimination reaction of 1,1,2-Trimethoxyethane, several products are formed, including:
Q4: Can 1,1,2-Trimethoxyethane be used to synthesize other valuable chemicals?
A4: Yes, research indicates that 1,1,2-Trimethoxyethane can be thermally demethanolized to produce both cis- and trans-1,2-Dimethoxyethylene [, ].
Q5: Are there alternative methods to produce cis- and trans-1,2-Dimethoxyethylene?
A5: Yes, potassium t-butoxide initiated elimination on 1,1,2-Trimethoxyethane has been shown to produce both cis- and trans-1,2-Dimethoxyethylene [].
Q6: What analytical techniques were employed to characterize the products of 1,1,2-Trimethoxyethane reactions?
A6: A combination of techniques was used to confirm the identity of the products from reactions involving 1,1,2-Trimethoxyethane. These include:
Q7: Is there a relationship between the NMR spectra of 1,2-Dimethoxyethylene isomers and other molecules?
A7: Interestingly, the NMR spectra of cis- and trans-1,2-Dimethoxyethylene share similarities with the NMR spectra of cis- and trans-1,2-Difluoroethylene []. This suggests potential insights into structural analysis based on spectral similarities.
Q8: Can 1,1,2-Trimethoxyethane be generated from renewable resources?
A8: Research indicates that 1,1,2-Trimethoxyethane can be produced through the one-pot conversion of glucose in methanol using a W-Beta catalyst []. This process involves a series of reactions, including epimerization, retro-aldol condensation, acetalization, and etherification.
Q9: Is 1,1,2-Trimethoxyethane observed as a byproduct in any reactions?
A9: Yes, 1,1,2-Trimethoxyethane has been identified as a byproduct during the production of methyl levulinate from cellulose in methanol using specific acid catalysts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















